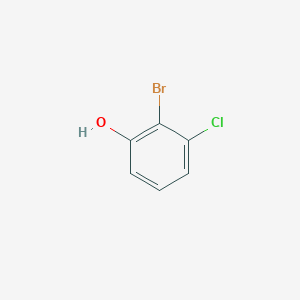

2-Bromo-3-chlorophenol

Description

Overview of Halogenated Phenols in Chemical Synthesis and Environmental Contexts

Halogenated phenols are versatile intermediates in organic synthesis. The presence of halogen atoms on the phenolic ring influences its reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules. They are used in the production of pesticides, herbicides, fungicides, dyes, and pharmaceuticals. google.comgov.bc.ca For instance, certain halogenated phenols can be converted into phenoxyacetic acids, which exhibit insecticidal, herbicidal, and fungicidal properties. google.com

From an environmental perspective, halogenated phenols are of significant concern. They can be formed as byproducts during industrial processes such as paper bleaching and water disinfection. osti.gov Some halogenated phenols are classified as persistent organic pollutants (POPs) due to their resistance to degradation in the environment. rsc.org Their presence in various environmental matrices, including air, soil, and water, has been documented. osti.govoup.com Furthermore, these compounds can bioaccumulate in wildlife and humans, with studies showing their presence in blood and other tissues. nih.govacs.org Their structural similarity to thyroid hormones raises concerns about potential endocrine-disrupting effects. nih.govacs.org

Specificity of Dihalogenated Phenols: Bromine and Chlorine Substitution Patterns

Dihalogenated phenols, which contain two halogen atoms on the phenol (B47542) ring, exhibit a wide range of properties depending on the identity and position of the halogens. The combination of bromine and chlorine atoms, as seen in bromochlorophenols, introduces further complexity and specificity. There are 96 possible isomers of bromochlorophenols, each with unique physicochemical properties. rsc.org

The substitution pattern of bromine and chlorine on the phenolic ring significantly influences the molecule's reactivity and electronic properties. For example, the direct halogenation of phenols often results in a mixture of isomers, with the ortho-substituted product typically being the minor component due to steric and electronic effects. scientificupdate.com The development of methods for the selective synthesis of specific isomers is an active area of research. scientificupdate.comresearchgate.net The position of the halogens can also affect the molecule's behavior in biological systems and its environmental fate. Studies on the localization of dihalogenated phenols in lipid bilayers have shown that they tend to reside near the headgroup region. iucr.org

Rationale for Focused Research on 2-Bromo-3-chlorophenol

This compound possesses a distinct substitution pattern with a bromine atom at the ortho position and a chlorine atom at the meta position relative to the hydroxyl group. This arrangement of halogens influences the molecule's bond lengths and angles. For instance, the presence of an ortho-halogen substituent can lead to the formation of a weak intramolecular hydrogen bond between the halogen and the hydrogen of the hydroxyl group. rsc.org Theoretical studies have shown that the O-H bond lengths in ortho-halogen-substituted phenols are generally longer than in those without such substitution. rsc.org The C-O bond lengths are also affected by the degree and pattern of halogen substitutions. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4BrClO | nih.govcymitquimica.com |

| Molecular Weight | 207.45 g/mol | nih.gov |

| Melting Point | 55.5 °C | chemdad.com |

| Boiling Point | 233.0 ± 20.0 °C (Predicted) | chemdad.com |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | chemdad.com |

The unique arrangement of functional groups in this compound makes it a valuable precursor in organic synthesis. While specific synthetic applications for this compound are not extensively detailed in the provided search results, related bromochlorophenol isomers are used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. For example, 2-bromo-5-chlorophenol (B87913) is an intermediate in the synthesis of the β-blocker Carvedilol. Similarly, 4-bromo-3-chlorophenol (B77146) is used to prepare 4-(benzyloxy)-1-bromo-2-chlorobenzene. fishersci.calookchem.comalfachemch.com Given the reactivity of the halogen and hydroxyl groups, it is plausible that this compound could serve as a building block for various chemical transformations.

The study of this compound contributes to the broader understanding of halogenated aromatic compounds. Research on the synthesis, reactivity, and properties of this specific isomer provides valuable data for developing predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies, for the entire class of halogenated phenols. scholarsresearchlibrary.com These studies are crucial for assessing the potential environmental impact and toxicity of these compounds. scholarsresearchlibrary.com Furthermore, understanding the formation and behavior of mixed halogenated compounds like bromochlorophenols is essential for elucidating the formation mechanisms of more complex and highly toxic substances like polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs), which can be formed during thermal processes from precursors like bromochlorophenols. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAAIBDKRBLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479253 | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-62-3 | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855836-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 3 Chlorophenol

Established Synthetic Routes for Halogenated Phenols

The synthesis of halogenated phenols is a well-explored area of organic chemistry, primarily relying on the reactivity of the phenol (B47542) ring toward electrophiles. The methodologies range from direct halogenation to more complex multi-step sequences designed to achieve specific substitution patterns.

Electrophilic Aromatic Substitution (EAS) with Bromine and Chlorine Reagents

Electrophilic aromatic substitution (EAS) stands as the most fundamental method for introducing halogen atoms onto a benzene (B151609) ring. rsc.org Phenols are particularly susceptible to this type of reaction because the hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more attractive to electrophiles. byjus.comcollegedunia.com This activation facilitates the delocalization of charge and stabilizes the intermediate arenium ion through resonance. bdu.ac.in

The halogenation of phenols can often proceed even without a Lewis acid catalyst, which is typically required for less activated aromatic compounds. byjus.com Common laboratory and industrial reagents for this purpose include elemental bromine (Br₂) for bromination and chlorine (Cl₂) for chlorination. wikipedia.orgsci-hub.se The reaction with bromine, for instance, can be conducted in solvents of varying polarity, such as carbon tetrachloride or chloroform. byjus.com In highly polar solvents like water, the reaction is significantly accelerated; treating phenol with bromine water rapidly produces a white precipitate of 2,4,6-tribromophenol. byjus.comcollegedunia.com

Regioselectivity Control in Halogenation Reactions

A primary challenge in the electrophilic halogenation of phenols is controlling the position of the incoming halogen atom, a concept known as regioselectivity. The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) or opposite (para) to it. bdu.ac.in In many cases, the para-substituted product is favored due to a combination of electronic and steric factors. nsf.gov

Achieving high regioselectivity, especially for the less-favored ortho position, often requires specialized conditions or catalysts. Research has demonstrated that catalyst systems can invert the innate selectivity of the reaction. For example, certain thiourea (B124793) and selenoether catalysts have been developed that can direct chlorination to the ortho position with high selectivity when using N-chlorosuccinimide (NCS) as the chlorine source. nsf.govscientificupdate.com Similarly, palladium (Pd) catalyzed C-H functionalization has emerged as a powerful technique for the ortho-chlorination of phenols at room temperature, offering excellent regioselectivity that is difficult to obtain through traditional EAS. rsc.orgnih.gov

Another strategy involves the use of temporary "blocking" groups. For instance, sulfonation of phenol produces a mixture of ortho- and para-hydroxybenzenesulfonic acids. The sulfonic acid group can then direct subsequent bromination before being removed via hydrolysis, yielding an ortho-brominated phenol. orgsyn.org

| Halogenating Agent | Catalyst/Method | Major Product | Key Finding | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Thiourea Catalyst | o-Chlorophenol | Catalyst can reverse inherent para-selectivity to favor ortho-substitution. | scientificupdate.com |

| N-Chlorosuccinimide (NCS) | Selenoether Catalyst | o-Chlorophenol | Achieves high ortho-selectivity with low catalyst loading. | nsf.gov |

| - | Pd(II) Catalysis | o-Chlorophenol | Enables mild, room-temperature ortho-chlorination via C-H activation. | rsc.orgnih.gov |

| Bromine (Br₂) | Sulfonic Acid Blocking Group | o-Bromophenol | Multi-step method involving protection, halogenation, and deprotection. | orgsyn.org |

Multi-step Synthesis Approaches (e.g., from anilines, acetophenones)

When direct electrophilic substitution cannot provide the desired isomer, multi-step synthetic sequences are employed. The Sandmeyer reaction is a prominent example, providing a versatile pathway to aryl halides from aryl amines (anilines). wikipedia.orgbyjus.com This two-step process involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst (e.g., CuCl or CuBr). byjus.comlscollege.ac.in The Sandmeyer reaction is powerful because it allows for the introduction of halogens into specific positions that might be inaccessible through direct halogenation of the corresponding phenol. organic-chemistry.org For the synthesis of 2-bromo-3-chlorophenol, a hypothetical precursor could be 2-bromo-3-chloroaniline. nih.gov

The general sequence for a Sandmeyer reaction is as follows:

Diazotization : The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt (Ar-N₂⁺).

Displacement : The diazonium salt solution is then added to a solution containing the copper(I) halide (e.g., CuBr) to replace the diazonium group with a bromine atom, releasing nitrogen gas. byjus.comlscollege.ac.in

This method circumvents the regioselectivity challenges of direct EAS on a substituted phenol. Other multi-step approaches can begin from different precursors, such as acetophenones, and involve a sequence of reactions including halogenation, oxidation (e.g., Baeyer-Villiger oxidation), and hydrolysis to ultimately yield the target phenol.

Targeted Synthesis of this compound

The direct synthesis of this compound most logically starts from 3-chlorophenol (B135607) via electrophilic bromination. chemicalbook.com In this starting material, the hydroxyl group directs incoming electrophiles to positions 2, 4, and 6, while the chlorine atom directs to the same positions (2, 4, and 6). This overlap of directing effects means that bromination will almost certainly lead to a mixture of isomers, making the isolation of the target compound a significant challenge.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound from 3-chlorophenol involves carefully controlling reaction parameters to maximize the formation of the desired isomer relative to others. Key variables include the choice of brominating agent, solvent, temperature, and reaction time.

Brominating Agent : While elemental bromine (Br₂) is a common choice, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and potentially different selectivity profiles.

Solvent : The polarity of the solvent can influence the outcome. Less polar solvents like dichloromethane (B109758) or carbon disulfide at low temperatures are often used to favor monobromination, whereas polar solvents can lead to multiple halogenations. byjus.com

Temperature : Lowering the reaction temperature generally increases selectivity by favoring the product formed via the lowest activation energy pathway, though this often comes at the cost of a slower reaction rate.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Brominating Agent | Br₂ | Br₂ | NBS | NBS is a milder brominating source. |

| Solvent | CH₂Cl₂ | Acetic Acid | CH₂Cl₂ | CH₂Cl₂ is less polar than acetic acid. |

| Temperature | 0 °C | 25 °C | 0 °C | Lower temperatures generally improve regioselectivity. |

| Catalyst | None | None | None | Phenol is activated enough to not require a catalyst. |

Investigation of By-product Formation and Separation Strategies

Given the directing effects of the hydroxyl and chloro groups on the 3-chlorophenol starting material, the electrophilic bromination is expected to produce several isomeric by-products. The primary isomers formed alongside this compound would be 4-bromo-3-chlorophenol (B77146) and 6-bromo-3-chlorophenol. The relative amounts of these products would depend on the precise reaction conditions used.

The formation of these regioisomers necessitates effective separation strategies to isolate pure this compound. The structural and polarity differences between the isomers, although subtle, are typically sufficient to allow for separation using chromatographic techniques. Silica gel column chromatography is a standard laboratory method for separating such isomeric mixtures. The slightly different polarities of the isomers cause them to travel through the stationary phase at different rates, allowing for their individual collection. Fractional distillation under reduced pressure could also be a potential, though likely less effective, method if the boiling points of the isomers are sufficiently different.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound focuses on several key areas: the use of safer solvents, maximization of atom economy, reduction of waste, and the application of sustainable catalysts. These principles are not merely theoretical considerations but are actively being implemented in synthetic strategies to create more sustainable chemical manufacturing processes.

Solvent-Free or Water-Based Biphasic Media Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate the environmental and health risks associated with these solvents, researchers are exploring solvent-free and water-based systems for the synthesis of halogenated phenols.

Solvent-Free Approaches: Mechanical milling is a solvent-free technique that has shown promise for bromination reactions. By using sodium bromide and an oxidizing agent like Oxone® under mechanical milling conditions, various organic compounds, including phenols, can be brominated efficiently and in high yields without the need for a solvent. researchgate.net This method avoids the use of hazardous solvents and can lead to cleaner reactions with easier product isolation.

Water-Based and Biphasic Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-based or biphasic systems, where the catalyst may be in an aqueous phase and the reactants in an organic phase, is a significant area of research. mdpi.comacademie-sciences.fr For instance, the oxychlorination of phenol has been successfully carried out in water using hydrogen peroxide as a green oxidant and a manganese(II) sulfate (B86663) catalyst. rsc.org This approach not only utilizes a green solvent but also allows for the easy separation and recycling of the catalyst. rsc.org Similarly, palladium-on-carbon (Pd/C) has been used as a reusable catalyst for the coupling of halophenols in aqueous media, demonstrating the feasibility of water as a solvent for such transformations. researchgate.netacs.org Another innovative approach involves the use of a sodium bromide/hydrogen peroxide system in a water-halohydrocarbon biphasic medium, which generates bromine in situ, thereby enhancing safety and reducing emissions of volatile bromine.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgchembam.com Reactions with high atom economy are inherently more sustainable as they generate less waste. savemyexams.com

In the context of this compound synthesis, traditional halogenation methods can have low atom economy, producing significant amounts of by-products. For example, the classical chlorination of phenols using chlorine gas results in the loss of nearly half of the chlorine atoms as waste gas. rsc.org

To improve atom economy and minimize waste, several strategies are being pursued:

In-situ Generation of Reagents: The in-situ generation of bromine from sodium bromide and hydrogen peroxide is an example of a strategy that can improve atom economy. This method avoids the direct use of hazardous molecular bromine and can lead to higher efficiency.

Catalytic Processes: The use of catalytic amounts of reagents instead of stoichiometric quantities is a fundamental approach to waste reduction. For instance, the development of highly active catalysts allows for reactions to proceed with minimal waste generation. rsc.org

Process Optimization: Careful control of reaction conditions, such as temperature and reactant ratios, can significantly improve the selectivity towards the desired product, thereby minimizing the formation of unwanted by-products and reducing waste. A Chinese patent describes a method for preparing 2-chloro-4-bromophenol with high purity and yield by using a nanocatalyst and controlling the molar ratio of reactants, which also includes a process for absorbing and utilizing the hydrogen bromide byproduct. google.com

The E-factor, which is the ratio of the mass of waste to the mass of the product, is another metric used to assess the environmental impact of a chemical process. chembam.com By optimizing reactions for high atom economy, the E-factor is consequently lowered, indicating a more environmentally friendly process.

Catalyst Selection for Enhanced Sustainability

The choice of catalyst is crucial for developing sustainable synthetic routes. Green catalysts are typically characterized by high activity, selectivity, stability, and reusability. They should also be non-toxic and derived from abundant resources.

Heterogeneous Catalysts: Solid catalysts, such as palladium supported on activated carbon (Pd/C), offer significant advantages in terms of sustainability. researchgate.netacs.org They can be easily separated from the reaction mixture by filtration and can often be reused multiple times, which reduces catalyst waste and cost. researchgate.net The use of Pd/C in aqueous media for coupling reactions of halophenols is a prime example of a green catalytic system. researchgate.netacs.org

Lewis Acid and Selenoether Catalysts: For regioselective halogenation, which is critical in the synthesis of specific isomers like this compound, specialized catalysts are being developed. For instance, Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective chlorination of phenols. nsf.gov Similarly, various sulfur-containing catalysts in conjunction with a Lewis acid like aluminum chloride have been explored for para-selective chlorination of phenols using sulfuryl chloride. mdpi.com

Nanocatalysts: Nanomaterials are also emerging as promising catalysts due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. A patented method for the synthesis of 2-chloro-4-bromophenol utilizes a "nanometer positioning catalyst" composed of a mixture of transition metal chlorides to achieve high purity and yield. google.com

The table below summarizes some of the catalysts and reaction systems being explored for the greener synthesis of halogenated phenols.

| Catalyst System | Reaction Type | Solvent/Medium | Key Advantages |

| Sodium bromide / Oxone® | Bromination | Solvent-free (Mechanical Milling) | Avoids hazardous solvents, high efficiency. researchgate.net |

| Manganese(II) sulfate / H₂O₂ | Oxychlorination | Water | Green solvent, easy catalyst recycling. rsc.org |

| Palladium on Carbon (Pd/C) | Coupling Reactions | Aqueous Media | Reusable catalyst, mild conditions. researchgate.netacs.org |

| Lewis Basic Selenoether | ortho-Chlorination | Organic Solvent | High regioselectivity. nsf.gov |

| Nanometer Positioning Catalyst | Bromination | Not specified | High purity and yield. google.com |

| Sodium bromide / H₂O₂ | Bromination | Water-halohydrocarbon biphasic | In-situ bromine generation, enhanced safety. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Chlorophenol

Reaction Mechanisms of Halogenated Phenols

The presence of both an activating hydroxyl group and deactivating halogen substituents on the benzene (B151609) ring allows for a diverse range of reactions. The mechanisms of these reactions are fundamental to understanding the chemical fate and derivatization of halogenated phenols.

Nucleophilic Substitution Reactions

While simple aryl halides are generally inert toward nucleophiles, the reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring. libretexts.org These reactions typically proceed through a stepwise addition-elimination mechanism. libretexts.org

Electrophilic Aromatic Substitution (Further Functionalization)

Further functionalization of the 2-Bromo-3-chlorophenol ring can be achieved through electrophilic aromatic substitution. The orientation and rate of these reactions are controlled by the combined electronic effects of the existing substituents.

Directing Effects : The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via a strong resonance effect. Conversely, halogens (Br and Cl) are deactivating groups due to their strong electron-withdrawing inductive effect, yet they are also ortho, para-directors because they can donate a lone pair of electrons through resonance. libretexts.orglibretexts.orgmasterorganicchemistry.com This resonance donation stabilizes the carbocation intermediate (the arenium ion) formed during attack at the ortho and para positions more than it does for meta attack. masterorganicchemistry.comdalalinstitute.com

Reactivity : In this compound, the hydroxyl group strongly activates the ring, while the two halogens deactivate it. The net reactivity is a balance of these opposing influences. The directing effects are additive. The -OH group directs incoming electrophiles to positions 2, 4, and 6. The bromine at C2 directs to positions 3 (already occupied) and 6. The chlorine at C3 directs to positions 2 (occupied), 4, and 6. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are ortho and para to the powerful hydroxyl activator and benefit from the directing effects of the halogens.

The mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized arenium ion. libretexts.org In a subsequent fast step, a proton is removed from the carbon that was attacked, restoring the aromatic system and yielding the substituted product. libretexts.org

Radical Reactions and Their Pathways

Halogenated phenols can undergo reactions initiated by radicals, often through photochemical processes or in high-temperature environments. nih.govrsc.org The primary pathways involve the generation of a phenoxy radical or the cleavage of a carbon-halogen bond.

One significant reaction is with the hydroxyl radical (˙OH), which can proceed via two main channels: ˙OH-addition to the aromatic ring or hydrogen abstraction from the phenolic -OH group to form a phenoxy radical, a process also known as proton-coupled electron transfer (PCET). rsc.org For many halogenated phenols, the ˙OH-addition pathways are generally more favorable than the PCET pathway in the absence of a catalyst. rsc.org

Another key radical pathway is photolysis, particularly in aqueous solutions. The direct irradiation of halogenated phenols can lead to the homolytic cleavage of the aryl-halogen bond, generating an aryl radical and a halogen radical. nih.gov The weaker carbon-bromine bond is more susceptible to this cleavage than the stronger carbon-chlorine bond. researchgate.net These aryl radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction to form a photoreduction product (e.g., 3-chlorophenol (B135607) from this compound). nih.gov The unpaired electron in the resulting phenoxy radicals is delocalized, with radical character appearing not only on the oxygen atom but also on the ortho and para carbon atoms. researchgate.net

Specific Reactivity Studies of this compound

While general principles of phenol (B47542) reactivity apply, specific studies on bromochlorophenol isomers reveal the nuanced effects of substituent positioning on reaction outcomes and kinetics.

Influence of Halogen Position on Reaction Pathways

The relative positions of the bromine and chlorine atoms in relation to the hydroxyl group and each other significantly impact the molecule's reactivity. Theoretical studies on the formation of bromochlorophenoxy radicals (BCPRs) from bromochlorophenols (BCPs) by reaction with H atoms show that the reactivity of the O-H bond is influenced by the degree and pattern of halogenation. rsc.org Halogen substitution at the ortho position (like the bromine in this compound) tends to increase the stability of the molecule and reduce the reactivity of the O-H bond. rsc.org

In reactions leading to the formation of dioxins, the condensation of two phenoxy radicals is a key step. The type of halogen at the ortho position influences subsequent elimination steps. Due to the aromatic C-Br bond (approx. 349.3 kJ mol⁻¹) being weaker than the aromatic C-Cl bond (approx. 399.6 kJ mol⁻¹), the elimination of HBr from an intermediate requires less activation energy than the elimination of HCl. researchgate.net This difference can direct the reaction pathway in systems where both chlorinated and brominated phenols are present. researchgate.net

Kinetic studies on the bromination of chlorophenol isomers have shown that the position of the chlorine atom affects the specific reaction rate. ijcrt.org For instance, in the bromination of chlorophenols by N-bromosuccinamide (NBS), o-chlorophenol shows the lowest specific reaction rate among the isomers, which is attributed to the steric hindrance and inductive effect of the ortho-chlorine atom. ijcrt.org This suggests that in this compound, the existing substituents will sterically and electronically influence the rate of further halogenation.

Kinetic Studies and Rate Constant Determination

Quantitative kinetic studies provide precise data on reaction rates. Research on the halogenation of phenols has established that bromination reactions are significantly faster than chlorination reactions. The second-order rate constants for the bromination of phenols can be about three orders of magnitude higher than those for chlorination. researchgate.net

Kinetic models and quantitative structure-activity relationship (QSAR) studies have been developed to predict reaction rates for various substituted phenols. researchgate.net The rate of reaction is highly pH-dependent, as the phenolate (B1203915) anion is much more reactive towards electrophiles than the neutral phenol molecule. researchgate.net

While specific kinetic data for this compound is not widely published, data for related chlorophenol isomers during bromination with N-bromosuccinamide (NBS) provides insight into the expected reactivity. The reactions follow second-order kinetics, and the rate constants vary with the isomer and temperature. ijcrt.org

Table 1: Kinetic Data for the Bromination of Chlorophenol Isomers with NBS at Various Temperatures

This table presents the specific reaction rate (k) for the bromination of ortho-, meta-, and para-chlorophenol. This data illustrates how the position of the chlorine substituent affects the reaction kinetics, providing a basis for estimating the reactivity of this compound. Data extracted from a voltametric kinetic study. ijcrt.org

| Isomer | Temperature (K) | Specific Reaction Rate, k (M⁻¹s⁻¹) |

|---|---|---|

| o-chlorophenol | 293 | 0.147 |

| 303 | 0.176 | |

| 313 | 0.210 | |

| 323 | 0.250 | |

| m-chlorophenol | 293 | 0.200 |

| 303 | 0.245 | |

| 313 | 0.300 | |

| 323 | 0.360 | |

| p-chlorophenol | 293 | 0.180 |

| 303 | 0.220 | |

| 313 | 0.265 | |

| 323 | 0.320 |

Investigation of Reaction Intermediates

The degradation of halogenated phenols, including this compound, proceeds through various reaction intermediates depending on the specific reaction conditions, such as pyrolysis, oxidation, or microbial degradation. In the thermal degradation of mixtures containing 2-chlorophenol (B165306) and 2-bromophenol (B46759), the formation of mixed halogenated dibenzo-p-dioxins and furans (PXDD/Fs) occurs. researchgate.net The primary step in the formation of these toxic compounds from chlorinated and brominated phenols involves condensation reactions and intermolecular rearrangements of intermediates. researchgate.net

Theoretical studies on the gas-phase bimolecular reactions of 2-chlorophenol and 2-bromophenol have identified phenoxy radicals as key intermediates. The reaction between a 2-chlorophenol molecule and a 2-bromophenoxy radical, or a 2-bromophenol molecule and a 2-chlorophenoxy radical, leads to the formation of pre-dioxin structures. researchgate.net

Under aerobic microbial degradation, 2-chlorophenol is converted to 3-chlorocatechol, which is then cleaved to form 2-chloro-cis,cis-muconate. nih.gov In some bacteria, this intermediate is further converted to trans-4-carboxymethylenebut-2-en-4-olide (B1238058) (trans-dienelactone) via chloromuconate cycloisomerase. nih.gov This process involves the cycloisomerization to chloromuconolactone and subsequent dehalogenation. nih.gov Another intermediate, maleylacetate, is formed from the cleavage of the trans-dienelactone and is then reduced to 3-oxoadipate. nih.gov

In advanced oxidation processes, such as those involving sulfate (B86663) radicals, the degradation of 4-bromo-2-chlorophenol (B165030) has been shown to produce various chlorinated intermediates, indicating that the transformation pathway can involve the substitution of the bromine atom with chlorine. bohrium.com

The following table summarizes some of the key reaction intermediates identified in the degradation of chloro- and bromophenols under different conditions.

Table 1: Key Reaction Intermediates in the Degradation of Halogenated Phenols

| Precursor Compound(s) | Reaction Condition | Key Intermediates |

|---|---|---|

| 2-Chlorophenol & 2-Bromophenol | Pyrolysis/Oxidation | Phenoxy radicals, Pre-dioxin structures |

| 2-Chlorophenol | Aerobic microbial degradation | 3-Chlorocatechol, 2-Chloro-cis,cis-muconate, Chloromuconolactone, trans-Dienelactone, Maleylacetate, 3-Oxoadipate |

Photochemical Transformations of this compound

The direct photolysis of halophenols is significantly influenced by the position of the halogen on the aromatic ring. ias.ac.in The primary photochemical process is typically a carbon-halogen (C-X) bond scission. researchgate.net For many halogenated phenols, this initial step is a heterolytic C-X scission, resulting in the release of the corresponding hydrohalic acid (HX). ias.ac.in

Theoretical studies on polychlorinated diphenyl ethers (PCDEs), which share structural similarities with halogenated phenols, suggest three potential direct photolysis pathways: photodechlorination, C-O bond photodissociation, and photocyclization to form polychlorinated dibenzofurans. researchgate.net The C-Cl bond dissociation is often the rate-determining step for photodechlorination. researchgate.net The photoreactivity of these compounds tends to increase with a higher degree of halogenation. researchgate.net

In the case of 2-chlorophenol, direct irradiation of its anionic form is significantly more efficient than that of the neutral molecule. ias.ac.in The electronically excited anionic form can undergo a ring contraction via a Wolff rearrangement. acs.org In contrast, the excitation of the undissociated form can lead to nucleophilic displacement of the chloride by water. acs.org For 3-substituted halophenols, direct photolysis often leads to the specific formation of resorcinol (B1680541). ias.ac.in

The photochemical transformation of halophenols can be enhanced through photosensitized reactions. Phenol and hydroquinone (B1673460) can act as photosensitizers for the degradation of chlorophenols and bromophenols. ias.ac.in For instance, the irradiation of a solution containing 3-chlorophenol or 3-bromophenol (B21344) with hydroquinone as a sensitizer (B1316253) leads to the formation of resorcinol. ias.ac.in The quantum yield for the photosensitized formation of resorcinol from 3-chlorophenol has been reported to be in the range of 0.1-0.18. ias.ac.in

The quantum yield of phototransformation varies depending on the specific halophenol and the reaction conditions. For 2-chlorophenol, the quantum yield for the transformation of the anionic form is approximately 0.32, which is about ten times more efficient than the neutral form (quantum yield ~0.030). ias.ac.in The presence of photosensitizers like humic acids can also promote the photo-oxidation of pesticides by generating reactive oxygen species such as singlet oxygen. rsc.org

The determination of singlet oxygen quantum yields (ΦΔ) for various photosensitizers can be achieved through methods like singlet oxygen luminescence and photochemical methods using chemical quenchers. worldscientific.com These quantum yields are crucial for understanding the efficiency of photosensitized degradation processes.

Table 2: Quantum Yields for Phototransformation of Selected Halophenols

| Compound | Condition | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 2-Chlorophenol (anionic form) | Direct photolysis | 0.32 | ias.ac.in |

| 2-Chlorophenol (neutral form) | Direct photolysis | ~0.030 | ias.ac.in |

| 3-Chlorophenol | Photosensitized by hydroquinone | 0.1-0.18 | ias.ac.in |

The photodegradation of this compound and related compounds leads to a variety of products depending on the reaction pathway. A common degradation product of profenofos, which contains a 4-bromo-2-chlorophenol moiety, is 4-bromo-2-chlorophenol itself, formed through the cleavage of the O-P bond. ekb.eg

Further photodegradation of brominated and chlorinated phenols can proceed through several pathways. One major pathway is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. rsc.org For example, the photolysis of bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) can yield 3-bromo-4-hydroxybenzonitrile (B56826) and subsequently 4-hydroxybenzonitrile. researchgate.net

Another significant pathway is the substitution of a halogen atom with a hydroxyl group (photohydrolysis). The direct irradiation of 3-chlorophenol predominantly yields resorcinol. researchgate.net In the case of 4-chlorophenol (B41353), photolysis can produce hydroquinone and benzoquinone. researchgate.net The irradiation of 2-chlorophenol can lead to the formation of catechol through nucleophilic displacement of the chloride, or cyclopentadienecarboxylic acid from the anionic form. acs.org

The following table lists some of the identified photodegradation products for various chloro- and bromophenols.

Table 3: Identified Photodegradation Products of Halogenated Phenols

| Starting Compound | Key Photodegradation Products | Reference |

|---|---|---|

| 3-Chlorophenol | Resorcinol | ias.ac.inresearchgate.net |

| 3-Bromophenol | Resorcinol | ias.ac.in |

| 4-Chlorophenol | Hydroquinone, Benzoquinone, 5-Chloro-2,4'-dihydroxybiphenyl | researchgate.net |

| 2-Chlorophenol | Catechol, Cyclopentadienecarboxylic acid, Phenol | acs.org |

| Bromoxynil | 3-Bromo-4-hydroxybenzonitrile, 4-Hydroxybenzonitrile | researchgate.net |

Photosensitized Reactions and Quantum Yields

Electrochemical Behavior of this compound

The electrochemical behavior of chlorophenols has been studied to understand their oxidation and reduction characteristics. The oxidation potential of chlorophenols varies depending on the number and position of the chlorine substituents on the benzene ring. uark.edu Cyclic voltammetry studies of various chlorophenols in an aprotic medium (dimethylsulfoxide) show that they typically oxidize in a one-step process to form a phenoxium ion, which can then dimerize. uark.edu

The mechanism of electrooxidation for chlorophenols generally starts with the formation of a phenoxy radical. researchgate.net This can then lead to two main pathways: the formation of products with a quinoid structure or the formation of insoluble polymers that passivate the electrode surface. researchgate.net For many chlorophenols, the oxidation potential is influenced by factors such as pH. rsc.org

The following table provides examples of oxidation potentials for some chlorophenols, which can offer insights into the expected electrochemical behavior of this compound.

Table 4: Oxidation Potentials of Selected Chlorophenols

| Compound | Experimental Conditions | Oxidation Potential (V vs. SCE) |

|---|---|---|

| 2,6-Dichlorophenol (B41786) | Dimethylsulfoxide, Glassy Carbon Electrode | 0.62 |

Electron Transfer Mechanisms

The electrochemical transformation of halogenated phenols, including this compound, is fundamentally governed by electron transfer processes at the electrode-solution interface. These mechanisms can lead to the cleavage of carbon-halogen (C-X) bonds, a critical step in the degradation and detoxification of these compounds. The reactions can proceed through direct or indirect electrochemical reduction pathways. provectusenvironmental.com

Direct electrochemical reduction involves the direct transfer of electrons from the cathode to the this compound molecule. provectusenvironmental.com This process can initiate dehalogenation through two primary mechanisms:

Stepwise Electron Transfer: The molecule first accepts an electron to form a radical anion. This intermediate is unstable and subsequently undergoes fragmentation, breaking the carbon-halogen bond to release a halide ion and form a phenyl radical. This radical can then be further reduced. provectusenvironmental.com

Concerted Electron Transfer: In this mechanism, the electron transfer and the cleavage of the C-X σ bond occur simultaneously in a single, concerted step, immediately forming a phenyl radical and a halide ion without a stable radical anion intermediate. provectusenvironmental.com

Indirect electrochemical reduction involves a mediator that is first reduced or oxidized at the electrode surface to generate a reactive species, which then reacts with the target organic molecule. In the context of reductive dehalogenation, a common indirect pathway involves the generation of adsorbed atomic hydrogen (H_ads) on the cathode surface, particularly with catalytic electrode materials like palladium. acs.org This adsorbed hydrogen then reacts with the this compound molecule in a process known as electrocatalytic hydrogenation, cleaving the C-Br or C-Cl bonds. acs.org

Furthermore, single-electron transfer (SET) reactions can lead to the formation of phenoxy radicals. sci-hub.seacs.org This oxidative pathway, often initiated by an anode or a chemical oxidant, involves the removal of an electron from the phenol molecule. The resulting bromochlorophenoxyl radical is a highly reactive intermediate that can undergo further reactions, such as coupling to form dimeric or polymeric products. sci-hub.seacs.org

Table 1: Key Electron Transfer Mechanisms in the Reactivity of Halogenated Phenols

| Mechanism Type | Description | Key Intermediates | Governing Factors |

| Direct Reduction (Stepwise) | Sequential electron transfer followed by C-X bond cleavage. provectusenvironmental.com | Radical Anion (ArX•−) | Electrode potential, stability of the radical anion. |

| Direct Reduction (Concerted) | Simultaneous electron transfer and C-X bond cleavage. provectusenvironmental.com | Transition State | Electrode potential, C-X bond dissociation energy. |

| Indirect Reduction (Electrocatalytic Hydrogenation) | Reduction via reaction with electro-generated adsorbed hydrogen (H_ads). acs.org | Adsorbed Hydrogen (H_ads) | Electrode material (e.g., Pd), solution pH, availability of protons. acs.org |

| Single-Electron Transfer (Oxidative) | One-electron oxidation to form a radical cation, which deprotonates to a phenoxy radical. sci-hub.seacs.org | Phenoxy Radical (ArO•) | Anode potential, presence of oxidizing species. |

Influence of Electrode Material and Electrolyte on Reactivity

The efficiency, selectivity, and pathway of the electrochemical transformation of this compound are critically dependent on the choice of electrode material and the composition of the electrolyte.

Electrode Material:

The cathode material plays a pivotal role in the reductive dehalogenation process. Different materials exhibit varied reactivity and favor different mechanisms.

Palladium (Pd) and Palladium-Modified Electrodes: These are highly effective for electrocatalytic hydrogenation. acs.org Palladium has a strong affinity for adsorbing hydrogen, creating a high surface concentration of reactive H_ads species that readily cleave carbon-halogen bonds. acs.org The reaction on Pd-loaded carbon felt cathodes is often described by a surface mechanism where the chlorinated organic compound is first adsorbed onto the electrode surface before reacting with H_ads. acs.org

Platinum (Pt): Platinum is also used for the electrooxidation of chlorophenols. However, its surface is prone to deactivation or "fouling" due to the formation of passivating polymeric films from the oxidation products of phenols. researchgate.netresearchgate.net The rate of this fouling depends on the structure of the phenol; for instance, para-substituted phenols can lead to rapid electrode passivation. researchgate.net

Carbon-Based Electrodes (Glassy Carbon, Boron-Doped Diamond): Glassy carbon (GC) is a common working electrode for voltammetric studies and can be used for both oxidation and reduction reactions. researchgate.netuniv-setif.dz Boron-doped diamond (BDD) electrodes are noted for their unique reactivity and stability, often used in sustainable electrochemical processes. rsc.org

Copper (Cu) and Gold (Au): These materials have been shown to be electrochemically active for the reduction of haloacetic acids, with the rate of reduction being higher for copper. researchgate.net This suggests their potential applicability for the dehalogenation of halophenols.

Electrolyte Composition:

The electrolyte provides conductivity and can directly participate in the reaction, primarily through the influence of its pH and constituent ions.

pH and Supporting Electrolyte: The pH of the solution significantly affects the reaction pathway and rate. In reductive processes, acidic conditions are often more favorable as they provide a ready source of protons for the generation of H_ads and for subsequent steps. acs.org Conversely, alkaline conditions (e.g., using NaOH as the electrolyte) can be unfavorable for dechlorination, potentially due to the adsorption of OH⁻ ions on the electrode surface, which competes with the organic molecule. acs.orgresearchgate.net The choice of supporting electrolyte (e.g., Na₂SO₄, buffer solutions) also impacts conductivity and can influence reaction kinetics. acs.org

Electrolyte in Non-Aqueous Media: For some electrochemical studies, non-aqueous solvents like acetonitrile (B52724) are used, often with a supporting electrolyte such as tetra-n-butylammonium perchlorate (B79767) (TBAP), to solubilize the organic compound and control the electrochemical environment. univ-setif.dz

The interplay between the electrode and electrolyte defines the electrochemical system. For instance, the electrooxidation of chlorophenols on a Pt electrode in an alkaline NaOH solution can lead to the formation of a passivating polymer film, with the structure and permeability of this film being influenced by the specific isomer of chlorophenol. researchgate.netresearchgate.net In another example, the electrocatalytic hydrodechlorination of 2,4-dichlorophenol (B122985) on a Pd-modified electrode showed that acidic buffer solutions resulted in slightly higher removal rates compared to neutral or alkaline solutions. acs.org

Table 2: Effect of Electrode and Electrolyte on Halogenated Phenol Reactivity

| Electrode Material | Electrolyte / Conditions | Observed Effect on Reactivity | Reference |

| Palladium (Pd)-modified | Acidic to Alkaline Buffers, Na₂SO₄ | High dechlorination efficiency via indirect reduction (electrocatalytic hydrogenation). Acidity favors the reaction. | acs.org |

| Platinum (Pt) | Alkaline (1 M NaOH) | Fouling of the electrode surface occurs due to electropolymerization of oxidation products. | researchgate.netresearchgate.net |

| Glassy Carbon (GC) | Acetonitrile with TBAP | Used as a stable working electrode for studying redox behavior of metal complexes and organic molecules. | univ-setif.dz |

| Boron-Doped Diamond (BDD) | Aqueous H₂SO₄/Methanol/Acetone | Exhibits unique reactivity and can be used for sustainable electrochemical conversions. | rsc.org |

| Copper (Cu) | Aqueous Solution | Shows high activity for the electrochemical reduction of halogenated organic acids. | researchgate.net |

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Chlorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties of organic molecules. jcsp.org.pknrel.gov DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to determine the most stable conformation (lowest energy state) of the molecule. jcsp.org.pkmdpi.comresearchgate.net

For a molecule like 2-bromo-3-chlorophenol, DFT would be used to calculate key structural parameters (bond lengths, bond angles, and dihedral angles) and electronic properties. Studies on related compounds, such as other chlorophenols and bromophenols, have shown that the substitution of halogen atoms on the phenol (B47542) ring leads to distinct changes in the geometry and electronic distribution. researchgate.net The electron-withdrawing nature of chlorine and bromine atoms influences the C-O and O-H bond characteristics, which in turn affects the molecule's acidity and reactivity. researchgate.net DFT calculations on derivatives of 2-bromo-4-chlorophenol (B154644) have been successfully used to optimize structures and serve as the foundation for further analysis like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. mdpi.com

Ab initio (Latin for "from the beginning") molecular orbital calculations are another class of quantum chemistry methods that rely on first principles without using experimental data for simplification. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. These calculations have been performed on a wide range of chlorophenol and halophenol congeners to investigate molecular structures and properties. researchgate.netrsc.org

Often, ab initio results are used in conjunction with DFT calculations to provide a comparative analysis. For instance, a study on the complete series of chlorophenols used both DFT and ab initio methods to systematically delineate the effects of chlorine substitution on stability and structure. researchgate.net Such a study on this compound would reveal the impact of intramolecular hydrogen bonding between the ortho-bromo and hydroxyl groups, a feature known to stabilize such structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. schrodinger.com A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a larger energy gap indicates higher stability and lower chemical reactivity. mdpi.com DFT calculations are commonly used to compute the energies of these orbitals. jcsp.org.pkresearchgate.net

While specific FMO data for this compound is not available, the table below presents calculated values for related p-halophenols using the B3LYP/6-311G(d,p) method to illustrate typical findings.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Bromophenol | -6.2246 | -0.5458 | 5.6788 |

| p-Chlorophenol | -6.3129 | -0.5816 | 5.7313 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jcsp.org.pkrsc.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation. rsc.org

Red/Orange/Yellow regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In studies of Schiff bases derived from brominated and chlorinated phenols, MEP analysis clearly identifies the electronegative oxygen and nitrogen atoms as red areas (potential electrophilic attack sites) and hydrogen atoms as blue areas (potential nucleophilic attack sites). jcsp.org.pkrsc.org For this compound, an MEP map would likely show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature.

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization effects. uni-muenchen.de This method examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with a donor-acceptor interaction (delocalization) indicates the strength of the interaction. jcsp.org.pk

The table below shows illustrative stabilization energies from NBO analysis on a related Schiff base, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. jcsp.org.pk

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C2-C3) | 27.66 |

| π(C2-C3) | π(C4-C5) | 19.88 |

| π(C4-C5) | π(C6-C7) | 21.84 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility, solvation processes, and interactions of a molecule with its environment, such as a solvent or a biological receptor.

Based on the conducted literature search, there are no readily available studies focused on the molecular dynamics simulations of this compound. Such a study could, however, be used to investigate its behavior in different solvents or its potential to permeate biological membranes by simulating its movement and interactions at the atomic level over a specific time period.

Conformational Analysis and Stability

The conformational landscape of this compound is primarily defined by the orientation of the hydroxyl (-OH) group relative to the halogen substituents on the aromatic ring. Rotation around the C-O bond gives rise to different conformers. Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for determining the geometry and relative stability of these conformers. sci-hub.sejcsp.org.pk

For this compound, the key conformers are distinguished by the dihedral angle of the H-O-C-C bond, placing the hydroxyl hydrogen either closer to the bromine atom (syn-conformation) or the chlorine atom (anti-conformation). Computational studies on similar halogenated phenols indicate that these conformers are typically separated by very small energy barriers. researchgate.net The stability of a given conformer is influenced by a balance of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the ortho-halogen atom. jcsp.org.pkresearchgate.net In dihalogenated phenols, the O–H bond may preferentially orient towards a large, polarizable halogen atom like bromine. researchgate.net The most stable conformer corresponds to the global minimum on the potential energy surface, as determined by geometry optimization calculations. sci-hub.se

Table 1: Potential Conformers of this compound and Basis for Stability Analysis This table is illustrative, based on principles of conformational analysis. Specific energy values would require dedicated DFT calculations for this molecule.

| Conformer | Description | Key Dihedral Angle | Anticipated Relative Stability |

|---|---|---|---|

| syn (to Bromine) | The hydroxyl hydrogen is oriented towards the bromine atom at the C2 position. | H-O-C1-C2 ≈ 0° | Potentially stabilized by a weak O-H···Br intramolecular hydrogen bond. |

| anti (to Bromine) | The hydroxyl hydrogen is oriented away from the bromine atom. | H-O-C1-C2 ≈ 180° | May be favored if steric repulsion with the bromine atom is significant. |

Intermolecular Interactions in Solution and Solid State

In the condensed phases, molecules of this compound engage in a variety of non-covalent interactions that dictate their macroscopic properties.

Solid State: In the crystalline solid state, the arrangement of molecules is governed by a network of specific intermolecular forces. Studies on closely related dihalogenated phenols provide a clear model for the interactions expected for this compound. iucr.orgnih.gov These include:

Hydrogen Bonding: The primary and strongest interaction is the classic O-H···O hydrogen bond, where the hydroxyl group of one molecule acts as a donor and the oxygen of a neighboring molecule acts as an acceptor. researchgate.netacs.org This typically leads to the formation of chains or cyclic synthons. acs.org

Halogen Bonding: Due to the presence of both bromine and chlorine, halogen-halogen interactions are significant. These can be classified as Type I, arising from van der Waals forces, or Type II, which are more electrostatic in nature and are considered true halogen bonds. iucr.orgnih.gov Studies on 4-bromo-3-chlorophenol (B77146) show it engages in Type II Br···Br interactions, which are stronger and more directional than the corresponding Cl···Cl contacts. iucr.org Heavier halogens like bromine have a greater propensity to form these stabilizing halogen bonds. iucr.org

Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts, mapping the close interactions that stabilize the crystal structure. researchgate.netanalis.com.mynih.govnih.gov

In Solution: In a solvent, the intermolecular interactions are more dynamic. The phenolic proton can form hydrogen bonds with solvent molecules, especially polar or hydrogen-bond-accepting solvents. This competition between solute-solute and solute-solvent interactions influences the compound's solubility and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or environmental fate. scholarsresearchlibrary.comecetoc.org For halogenated phenols, which are widespread environmental pollutants, QSAR models are invaluable for predicting toxicity and persistence without extensive experimental testing. tandfonline.comtandfonline.com

Development of Predictive Models based on Electronic and Structural Descriptors

The development of a QSAR model begins with a "training set" of halogenated phenols with known activities. tandfonline.com For each molecule in the set, a variety of molecular descriptors are calculated. tandfonline.comscienceopen.com These descriptors quantify different aspects of the molecule's structure and properties. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that best correlates these descriptors with the observed activity. scholarsresearchlibrary.comtandfonline.com

The descriptors are generally categorized as follows:

Electronic Descriptors: These are often calculated using quantum chemical methods like DFT. scholarsresearchlibrary.comscienceopen.com They describe the electron distribution and reactivity. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic net charges (e.g., the most negative charge, q(-)). nih.govresearchgate.net

Structural and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight (MW) and molecular connectivity indices (MCI). oup.com

Physicochemical Descriptors: These describe the bulk properties of the compound, such as hydrophobicity, which is critical for environmental modeling. The most common descriptor in this class is the logarithm of the octanol-water partition coefficient (logP or Kow). besjournal.com

Table 2: Common Descriptors Used in QSAR Models for Halogenated Phenols

| Descriptor Category | Specific Descriptor | Information Provided | Reference |

|---|---|---|---|

| Electronic | EHOMO / ELUMO | Electron-donating/accepting ability, related to reactivity. | researchgate.net |

| Atomic Net Charges (q) | Describes the electrostatic potential and sites for polar interactions. | nih.gov | |

| Dipole Moment (µ) | Overall polarity of the molecule. | researchgate.net | |

| Structural/Topological | Molecular Weight (MW) | Size of the molecule. | researchgate.net |

| Molecular Connectivity Index (MCI) | Describes branching and complexity of the molecular structure. | oup.com | |

| Physicochemical | logP (Kow) | Hydrophobicity; tendency to partition into organic phases. | besjournal.com |

| Standard Entropy (Sθ) | A thermodynamic property found to correlate with toxicity. | nih.gov |

Correlation with Chemical Reactivity and Environmental Fate

The developed QSAR models provide direct correlations between a compound's calculated structural features and its real-world impact.

Correlation with Chemical Reactivity and Toxicity: A primary application of QSAR for halogenated phenols is predicting their acute toxicity to various organisms, such as the protozoan Tetrahymena pyriformis or bacteria like E. coli. scholarsresearchlibrary.comtandfonline.com Studies have shown that the toxicity of these compounds is often linked to electronic parameters. For instance, one model found a strong correlation between toxicity (-lgEC50) and a combination of standard entropy (Sθ) and the most negative atomic net charge (q(-)). nih.gov Halogenated phenols are generally considered polar narcotics, meaning their toxicity is higher than would be predicted by hydrophobicity (logP) alone, and the inclusion of electronic parameters improves the predictive power of the models. besjournal.com The enhanced toxicity of halogenated phenols compared to their non-halogenated counterparts is a key finding from these studies. nih.gov

Correlation with Environmental Fate: QSAR models are also used to predict how a chemical will behave and persist in the environment. ecetoc.org Key environmental fate parameters include biodegradability and soil sorption. The octanol-water partition coefficient (logP) is a crucial descriptor for predicting a chemical's tendency to adsorb to soil and organic matter or to bioaccumulate in organisms. oup.com General models have been developed for hydrophobic chemicals, including phenols, that use molecular connectivity indices to accurately estimate soil sorption coefficients, a key factor in determining water and soil contamination levels. oup.com

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Techniques for Structural Elucidation

The structural elucidation of a compound like 2-Bromo-3-chlorophenol relies on a combination of spectroscopic methods to probe its molecular structure, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

No experimental ¹H or ¹³C NMR data for this compound could be located in the reviewed scientific literature. Chemical database entries contain only predicted NMR data. guidechem.com For comparison, the related isomer, 2-Bromo-4-chlorophenol (B154644), has reported ¹H NMR chemical shifts at δ 7.46 (d, J=2.06 Hz, 1H), 7.19 (dd, J=2.44, 2.43 Hz, 1H), 6.95 (d, J=8.71 Hz, 1H), and 5.58 (s, 1H) in CDCl₃. Its ¹³C NMR spectrum shows peaks at δ 151.20, 131.59, 131.35, 129.23, 116.89, and 116.05. beilstein-journals.org However, without experimental verification, the exact spectral characteristics of this compound remain unconfirmed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental FT-IR and Raman spectra, along with a corresponding vibrational analysis for this compound, are not available in published research. Vibrational spectroscopy is crucial for identifying the functional groups and the fingerprint region of the molecule. Studies on similar molecules, such as p-chlorophenol and p-bromophenol, provide a basis for what could be expected, with characteristic bands for O-H, C-H, C-O, and C-C stretching, as well as various bending modes. acs.org However, the specific frequencies and intensities for this compound are undetermined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

The monoisotopic mass of this compound is confirmed as 205.91341 Da. nih.gov Mass spectrometry is vital for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak. chemguide.co.uk Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M-H]⁻, are available. uni.lu However, a detailed experimental mass spectrum illustrating the specific fragmentation pathway of this compound has not been published. Analysis of the isomer 4-bromo-2-chlorophenol (B165030) shows the molecular ion at m/z 208, with fragments corresponding to the loss of CO and other moieties. researchgate.net

Solid-State Structure Analysis

The analysis of the solid-state structure provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD)

No published single crystal X-ray diffraction data for this compound could be found. Therefore, crucial information such as its crystal system, space group, unit cell dimensions, and atomic coordinates remains unknown. This technique is the gold standard for unambiguous structure determination in the solid state. nih.gov Interestingly, detailed crystallographic studies have been performed on its isomers, 4-bromo-3-chlorophenol (B77146) and 3-bromo-4-chlorophenol, revealing insights into how the positions of the halogen atoms influence crystal packing through different types of halogen-halogen and hydrogen bonding interactions. researchgate.net These studies highlight the kind of detailed analysis that is currently missing for this compound.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline materials and analyze their structure. The method involves directing X-rays onto a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for identification. PXRD can be used to determine phase purity, identify unknown crystalline substances, and derive information about the unit cell dimensions of a crystal.

For this compound, specific PXRD data has not been reported in the surveyed scientific literature. A hypothetical analysis would yield a diffraction pattern with distinct peaks at specific 2θ angles. The position and intensity of these peaks are governed by the arrangement of atoms within the crystal lattice, as described by Bragg's Law. Analysis of such a pattern would confirm the crystalline nature of the bulk material and could be compared against a theoretical pattern calculated from single-crystal X-ray diffraction data to verify phase purity.

Table 1: Illustrative Data Obtainable from PXRD Analysis of a Crystalline Phenol (B47542) This table is for illustrative purposes to show the type of data generated by this technique, as specific data for this compound is not available.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 14.5 | 6.10 | 85 |

| 22.8 | 3.89 | 100 |

| 25.1 | 3.54 | 60 |

| 29.2 | 3.05 | 95 |

| 35.6 | 2.52 | 70 |

Analysis of Crystal Packing and Supramolecular Synthons

The study of crystal packing reveals how individual molecules of a compound arrange themselves in the solid state. This arrangement is directed by a variety of intermolecular interactions, such as hydrogen bonds and halogen bonds, which can form predictable and recurring patterns known as supramolecular synthons. researchgate.net Understanding these synthons is fundamental to crystal engineering, as it allows for the design of new materials with desired physical properties. acs.org

While the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related dihalogenated phenols provides significant insight into the likely interactions. nih.govresearchgate.net For a molecule like this compound, the primary interactions governing its supramolecular assembly would be:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It is expected to form robust O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule. In many substituted phenols, these interactions lead to the formation of chains or cyclic synthons, such as tetramers. nih.goviucr.org

Halogen Bonding: Both bromine and chlorine atoms can act as halogen bond donors. A halogen bond occurs between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. nih.gov In dihalogenated phenols, various types of halogen bonds are observed, including Br···Br, Cl···Cl, and Br···O interactions. iucr.orgresearchgate.net These can be classified as Type I (geometrically symmetric) or Type II (bent, involving an electrophile-nucleophile interaction), with the latter being considered a true halogen bond. iucr.org

Studies on the isomer 4-Bromo-3-chlorophenol have revealed a complex interplay of these interactions, where O-H···O hydrogen bonds, Type II Br···Br bonds, and Type I Cl···Cl contacts coexist to define the crystal lattice. iucr.orgresearchgate.netiucr.org The bromine atom's preference for Type II interactions over Type I has been noted as a significant factor in determining the final crystal packing in this class of compounds. nih.govnih.gov This preference can even influence the mechanical properties of the crystal, with stronger Type II Br···Br interactions being linked to elastic deformation. iucr.orgnih.gov

Table 2: Potential Supramolecular Synthons in this compound

| Interaction Type | Donor | Acceptor | Synthon Description |

|---|---|---|---|

| Hydrogen Bond | Phenolic O-H | Phenolic O | Forms primary structural motifs like chains or cyclic tetramers. |

| Halogen Bond (Type II) | C-Br | O, Br, or Cl | A directional interaction that links molecules, contributing to the 3D architecture. |

| Halogen Contact (Type I) | C-Cl | Cl | A weaker, geometrically driven contact that helps optimize packing efficiency. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Offset stacking of aromatic rings can provide additional stabilization. researchgate.net |

Surface Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.org The method works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the material. malvernpanalytical.com The binding energy of the ejected electrons is characteristic of the element from which they originated and is sensitive to the element's local chemical environment (i.e., its oxidation state and bonding partners). researchgate.net

No specific XPS studies on this compound are available in the surveyed literature. However, this technique could be applied to:

Verify Surface Composition: Confirm the presence of carbon, oxygen, bromine, and chlorine on the surface and quantify their atomic concentrations.

Assess Purity: Detect any surface contaminants, such as adventitious carbon or oxides, that are not part of the molecular structure.

Analyze Chemical State: The high-resolution spectra of the C 1s, O 1s, Br 3d, and Cl 2p core levels would provide information on the chemical bonding. For example, the C 1s spectrum could be deconvoluted to distinguish between C-C/C-H, C-O, C-Cl, and C-Br bonds. This would be invaluable for studying surface degradation or reactions. mdpi.com

Table 3: Potential XPS Analysis Data for this compound This table is illustrative, showing the type of information XPS provides.

| Core Level | Expected Binding Energy Range (eV) | Information Obtainable |

|---|---|---|

| Br 3d | ~70-71 | Confirmation of bromine presence; chemical shift indicates bonding environment. |

| Cl 2p | ~200-201 | Confirmation of chlorine presence; spin-orbit splitting (2p3/2, 2p1/2) is characteristic. |

| C 1s | ~284-288 | Deconvolution can resolve C-C, C-H, C-Br, C-Cl, and C-O bonds. |

| O 1s | ~532-533 | Identifies oxygen in the phenolic -OH group. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. wikipedia.org An AFM generates a topographical map by scanning a sharp tip, attached to the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever as it interacts with surface forces, a detailed image of the surface morphology can be constructed. wikipedia.org It can be operated in several modes, including contact mode and tapping mode, to accommodate different sample types and environments.

Specific AFM studies of this compound have not been reported. The application of AFM to this compound could provide valuable nanoscale information about its solid-state properties. For instance, high-resolution imaging of a single crystal surface could reveal:

Crystal Growth Features: Visualization of terraces, steps, and screw dislocations on the crystal surface, offering insights into its growth mechanism.

Surface Defects: Identification of point defects, grain boundaries, or other imperfections on the crystal surface.

In advanced applications, AFM can even resolve individual molecules and probe the forces of chemical bonds. researchgate.netnih.gov

Table 4: Information Obtainable from AFM for Crystalline this compound

| Measurement Mode | Parameter Measured | Information Gained |

|---|---|---|

| Tapping/Contact Mode | Surface Topography | 3D surface morphology, roughness, step heights. |

| Phase Imaging | Material Properties | Differentiation of surface regions with varying hardness or adhesion. |

| Force Spectroscopy | Tip-Sample Forces | Measurement of intermolecular forces on the surface. |

Gas Adsorption Studies (e.g., BET analysis)

Gas adsorption analysis is a technique used to characterize the surface properties of solid materials, most notably their specific surface area and porosity. The Brunauer-Emmett-Teller (BET) method is the most common model applied to the data. It involves exposing a solid sample to an inert gas, typically nitrogen at cryogenic temperature (77 K), at varying pressures and measuring the amount of gas that physically adsorbs onto the surface. libretexts.org The BET theory extends Langmuir's theory of monolayer adsorption to multilayer adsorption, allowing for the calculation of the amount of gas required to form a single molecular layer on the surface, from which the total surface area can be determined. youtube.com